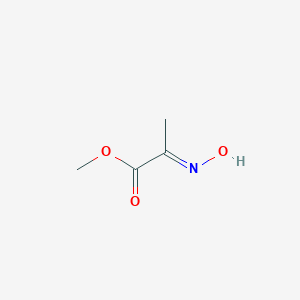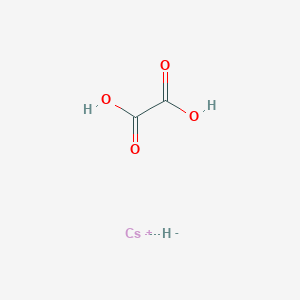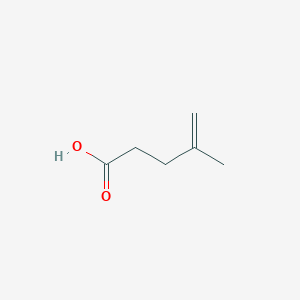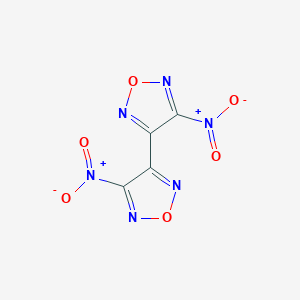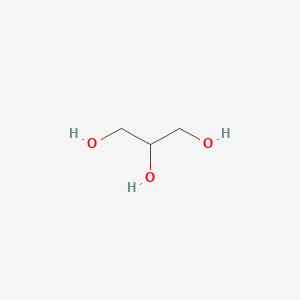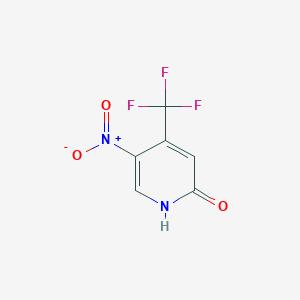
(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid
Descripción general
Descripción
“(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid” is a chemical compound with the linear formula C16H28O6N2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A general method for the synthesis of enantiopure non-natural α-amino acids is described. The key intermediate tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate was obtained from l-glutamic acid after suitable protection and selective reduction of the γ-methyl ester group by DIBALH .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(OC(C)(C)C)NC[C@@H]1CC@@H=O)N(C(OC(C)(C)C)=O)C1 .
Aplicaciones Científicas De Investigación
Peptide Synthesis and Protection
The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino acids during peptide synthesis. By attaching the Boc group to the amino terminus of an amino acid, chemists can prevent unwanted side reactions and control the order of peptide assembly. The Boc group is stable under mild conditions and can be selectively removed using acid treatment, allowing for efficient deprotection and subsequent coupling reactions .
Flow Microreactors for Tertiary Butyl Ester Synthesis
Tertiary butyl esters are essential in synthetic organic chemistry. Researchers have developed a sustainable method for directly introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. Compared to traditional batch methods, this flow process is more efficient, versatile, and environmentally friendly .
N-Nitrosamine Synthesis
Tert-butyl nitrite (TBN) can be employed to synthesize N-nitroso compounds from secondary amines. This method offers broad substrate scope, metal and acid-free conditions, and excellent yields. N-nitrosamines have applications in pharmaceuticals, agrochemicals, and materials science .
Large-Scale Synthesis of (3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine
This compound, derived from L-aspartic acid, has been synthesized on a large scale. Its efficient preparation is valuable for drug development and chemical research .
Deprotection of Boc Amino Acids and Peptides
Researchers have explored high-temperature Boc deprotection using a phosphonium ionic liquid. The ionic liquid’s low viscosity and high thermal stability make it an attractive choice for efficient deprotection of Boc-protected amino acids and peptides .
Biocatalysis and Enzyme Inhibition Studies
The tert-butyl group’s unique reactivity pattern has implications in biocatalytic processes. Researchers investigate its role in enzyme inhibition studies and explore potential applications in drug design and development .
Propiedades
IUPAC Name |
(2S,4S)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVXQYMYEMUMKK-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564613 | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid | |
CAS RN |
132622-71-0 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-cyano-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

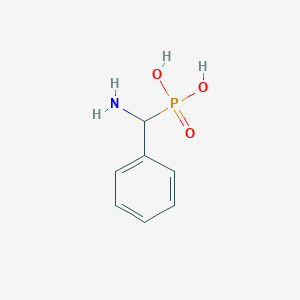
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)




